2-Amino-1-(4-bromophenyl)ethanone
Overview
Description
2-Amino-1-(4-bromophenyl)ethanone, also known as 2-Amino-4’-bromoacetophenone, is an organic compound with the chemical formula C8H8BrNO. It is a solid, usually appearing as white or brown-yellow crystalline material. This compound is soluble in some organic solvents, such as alcohols and ethers, but insoluble in water .
Scientific Research Applications
2-Amino-1-(4-bromophenyl)ethanone has several scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-Amino-1-(4-bromophenyl)ethanone may also interact with various biological targets.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature . It is soluble in some organic solvents, such as alcohols and ethers, but insoluble in water . These properties may influence its bioavailability and distribution within the body.
Result of Action
Given the wide range of biological activities exhibited by similar compounds , it is likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. suggests that its action could be influenced by the solvent environment. Additionally, it is recommended to store the compound in a dark place, sealed and dry, at 2-8°C , indicating that light, air, and temperature could affect its stability.
Preparation Methods
2-Amino-1-(4-bromophenyl)ethanone is typically synthesized through chemical synthesis. Acetophenone is often used as a starting material, and an amino group and a bromo group are introduced in the reaction . The specific preparation method may vary according to actual needs and reaction conditions.
Chemical Reactions Analysis
2-Amino-1-(4-bromophenyl)ethanone undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Comparison with Similar Compounds
2-Amino-1-(4-bromophenyl)ethanone can be compared with other similar compounds, such as:
4-Bromoacetophenone: This compound has a similar structure but lacks the amino group.
2-Aminoacetophenone: This compound has an amino group but lacks the bromine atom.
The presence of both the amino and bromo groups in this compound makes it unique and versatile for various chemical reactions and applications.
Properties
IUPAC Name |
2-amino-1-(4-bromophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQFATRVLQKIVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274711 | |
Record name | 2-amino-1-(4-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7644-04-4 | |
Record name | 2-amino-1-(4-bromophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70274711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.